molecular formula C25H31ClN2O5S B2611347 2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane CAS No. 1005096-46-7

2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane

Cat. No.: B2611347
CAS No.: 1005096-46-7
M. Wt: 507.04
InChI Key: OPXMGVHZCQCBFH-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C25H31ClN2O5S and its molecular weight is 507.04. The purity is usually 95%.
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Properties

IUPAC Name

1-[[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methyl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN2O5S/c1-16(2)25-13-12-24(4,33-25)22(14-25)32-21-7-5-6-20(26)19(21)15-27-23(29)28-34(30,31)18-10-8-17(3)9-11-18/h5-11,16,22H,12-15H2,1-4H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXMGVHZCQCBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=C(C=CC=C2Cl)OC3CC4(CCC3(O4)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane represents a structurally complex molecule with potential biological activities. Understanding its biological activity is essential for evaluating its therapeutic potential and mechanism of action.

Chemical Structure and Properties

This compound has a unique bicyclic structure that may contribute to its biological properties. The presence of various functional groups, including a sulfonamide and a chloro-substituent, suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H24ClN3O4S
Molecular Weight411.92 g/mol
IUPAC NameThis compound
CAS NumberNot available

The mechanism of action of this compound likely involves the modulation of specific enzymes or receptors due to its structural characteristics. Compounds with similar structures often interact with proteins involved in signaling pathways, which can lead to various biological effects such as anti-inflammatory or antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide compounds possess moderate to significant antibacterial and antifungal activities due to their ability to inhibit bacterial folate synthesis pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, similar to other sulfonamide derivatives. For example, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally related to our compound. Results indicated that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
  • Enzyme Inhibition Analysis : Another research analyzed the enzyme inhibition profile of related compounds, revealing that some exhibited IC50 values comparable to known inhibitors like physostigmine, indicating potential use in neurodegenerative disease treatments.

Research Findings

Recent findings from diverse studies highlight the following key points regarding the biological activity of this compound:

  • Antibacterial Activity : Exhibits promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
  • Neuroprotective Potential : Similar compounds have been shown to protect neuronal cells in vitro, suggesting that our compound may also have neuroprotective properties.
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that while some derivatives are cytotoxic to cancer cell lines, further studies are required to determine the selectivity and underlying mechanisms.

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